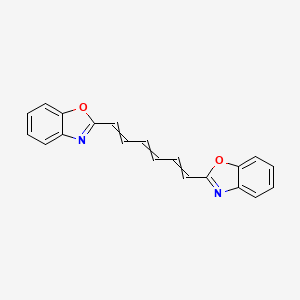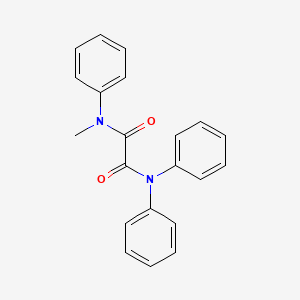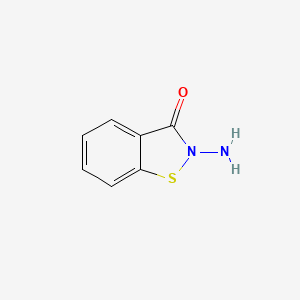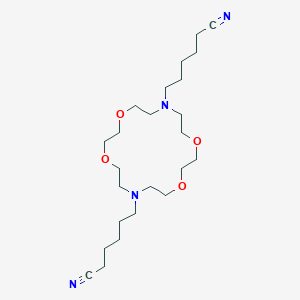![molecular formula C33H45N7O3 B12569750 2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl- CAS No. 345349-93-1](/img/structure/B12569750.png)
2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- is a complex organic compound that belongs to the class of pyridinecarboxamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine in the presence of heterocyclic amine or carboxylic acid precursors . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals such as copper.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxamide, 6,6’,6’'-[nitrilotris(methylene)]tris[N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may influence its biological activity and therapeutic potential. The pathways involved in its mechanism of action depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(pyrazine-2-carboxamido)pyridine: Similar structure with pyrazine rings instead of pyridine.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure with additional pyridine rings.
Uniqueness
Its ability to form stable coordination complexes with metals sets it apart from other similar compounds .
Propriétés
Numéro CAS |
345349-93-1 |
|---|---|
Formule moléculaire |
C33H45N7O3 |
Poids moléculaire |
587.8 g/mol |
Nom IUPAC |
6-[[bis[[6-(diethylcarbamoyl)pyridin-2-yl]methyl]amino]methyl]-N,N-diethylpyridine-2-carboxamide |
InChI |
InChI=1S/C33H45N7O3/c1-7-38(8-2)31(41)28-19-13-16-25(34-28)22-37(23-26-17-14-20-29(35-26)32(42)39(9-3)10-4)24-27-18-15-21-30(36-27)33(43)40(11-5)12-6/h13-21H,7-12,22-24H2,1-6H3 |
Clé InChI |
KEBQYSTVUCVPSC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC=CC(=N1)CN(CC2=NC(=CC=C2)C(=O)N(CC)CC)CC3=NC(=CC=C3)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Diselane-1,2-diylbis(methylene-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12569675.png)







![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)




